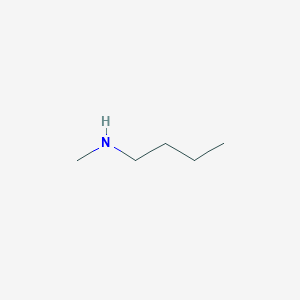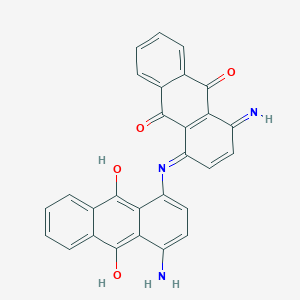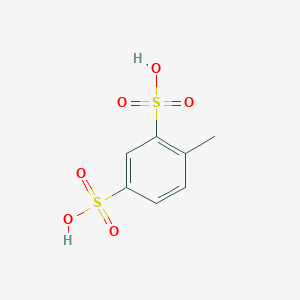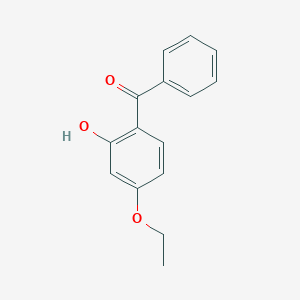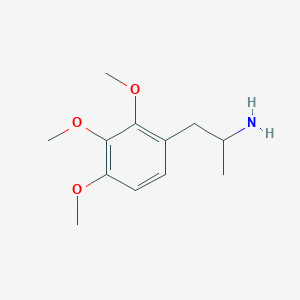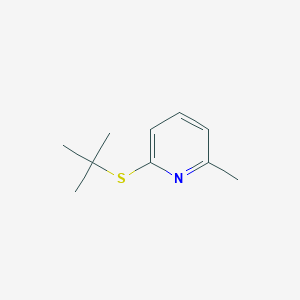
2-Picoline, 6-(tert-butylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Picoline, 6-(tert-butylthio)-, also known as PTB-pyridine, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. This compound is a derivative of picoline, which is a heterocyclic organic compound that is commonly used as a building block in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of 2-Picoline, 6-(tert-butylthio)- as a ligand in catalytic reactions involves the coordination of the pyridine nitrogen atom to the metal center of the catalyst. This coordination stabilizes the intermediate species formed during the reaction and promotes the formation of the desired product.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 2-Picoline, 6-(tert-butylthio)-. However, it has been shown to be relatively non-toxic and has low acute toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Picoline, 6-(tert-butylthio)- as a ligand in catalytic reactions is its high stability and resistance to oxidation. It also exhibits good solubility in organic solvents, making it easy to handle and use in reactions. However, one limitation is that it is relatively expensive compared to other ligands.
Orientations Futures
There are several potential future directions for research on 2-Picoline, 6-(tert-butylthio)-. One area of interest is the development of new catalysts using 2-Picoline, 6-(tert-butylthio)- as a ligand for specific chemical reactions. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies on the toxicity and environmental impact of 2-Picoline, 6-(tert-butylthio)- are needed to ensure its safe use in various applications.
Méthodes De Synthèse
The synthesis of 2-Picoline, 6-(tert-butylthio)- involves the reaction of 2-picoline with tert-butylthiol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces the hydrogen atom on the carbon atom adjacent to the nitrogen atom in the picoline ring. The resulting product is a yellowish liquid that is soluble in organic solvents such as dichloromethane and chloroform.
Applications De Recherche Scientifique
2-Picoline, 6-(tert-butylthio)- has been extensively studied for its potential applications in the field of catalysis. It has been shown to be an effective ligand for various transition metal catalysts, including palladium, platinum, and rhodium. These catalysts have been used in a wide range of reactions, including cross-coupling reactions, hydrogenation reactions, and C-H activation reactions.
Propriétés
Numéro CAS |
18794-43-9 |
|---|---|
Nom du produit |
2-Picoline, 6-(tert-butylthio)- |
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
2-tert-butylsulfanyl-6-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-6-5-7-9(11-8)12-10(2,3)4/h5-7H,1-4H3 |
Clé InChI |
ZLPUWUHNQZOJNU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)SC(C)(C)C |
SMILES canonique |
CC1=NC(=CC=C1)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



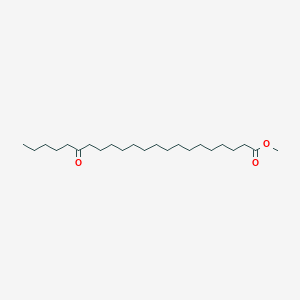
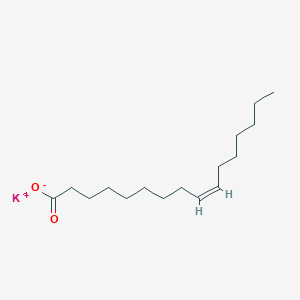
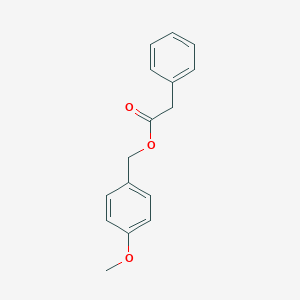
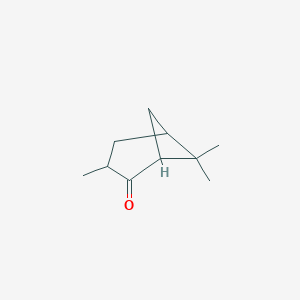
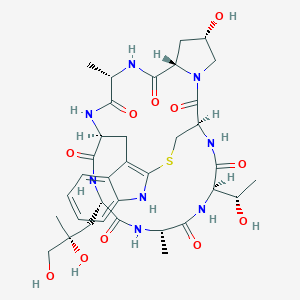
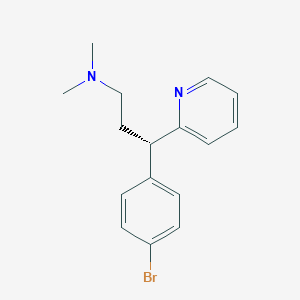
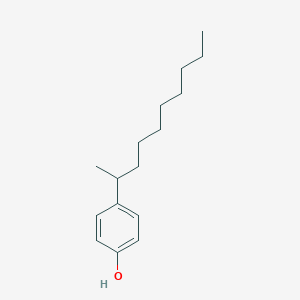
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
